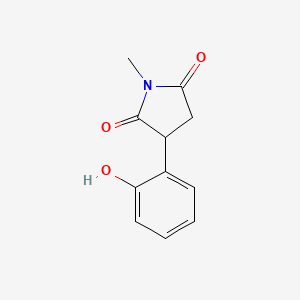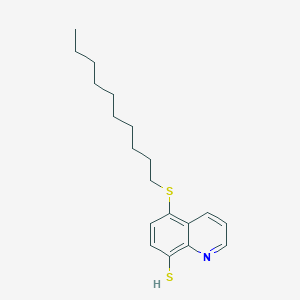
5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol typically involves the cyclization of quinoline derivatives with appropriate reagents. One common method involves the reaction of 8-hydroxyquinoline with 4-chlorophenylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization from methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole compounds .
Applications De Recherche Scientifique
5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of dyes, catalysts, and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core structure.
Ciprofloxacin: An antibiotic that also contains a quinoline moiety.
Uniqueness
5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol is unique due to the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
847233-58-3 |
|---|---|
Formule moléculaire |
C18H14ClN3O |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
5-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinolin-8-ol |
InChI |
InChI=1S/C18H14ClN3O/c19-12-5-3-11(4-6-12)15-10-16(22-21-15)13-7-8-17(23)18-14(13)2-1-9-20-18/h1-9,16,22-23H,10H2 |
Clé InChI |
RNQPSXIQFRFUHA-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=CC=C(C=C2)Cl)C3=C4C=CC=NC4=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

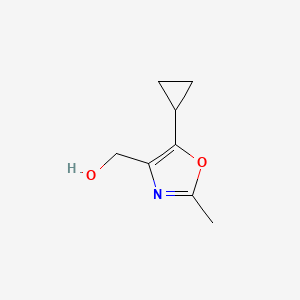
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
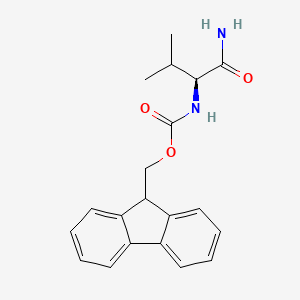
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
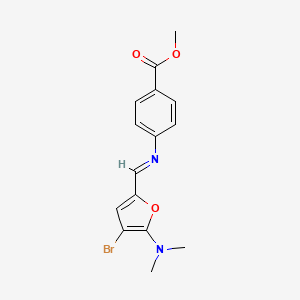
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
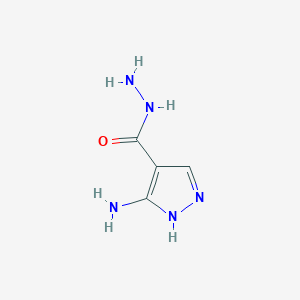
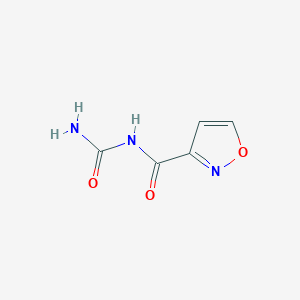
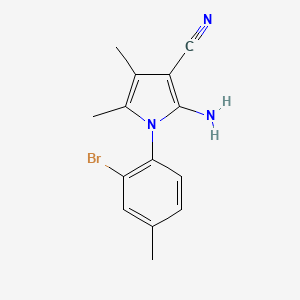
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
